5-Ethyl-3,3-dimethyloxolan-2-one
Overview
Description
5-Ethyl-3,3-dimethyloxolan-2-one is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol1. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of 5-Ethyl-3,3-dimethyloxolan-2-one. However, the synthesis of similar compounds often involves solvothermal reactions2.Molecular Structure Analysis
The molecular structure of 5-Ethyl-3,3-dimethyloxolan-2-one is not explicitly available. However, it’s likely to be similar to related compounds such as 3,3-dimethyloxolan-2-one3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 5-Ethyl-3,3-dimethyloxolan-2-one.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Ethyl-3,3-dimethyloxolan-2-one are not well-documented. However, related compounds often have properties such as boiling temperature, critical temperature, critical pressure, and density4.Safety And Hazards
There is no specific safety and hazard information available for 5-Ethyl-3,3-dimethyloxolan-2-one. It’s always important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions of research on 5-Ethyl-3,3-dimethyloxolan-2-one are not clear due to the lack of specific studies on this compound. However, similar compounds are often used in the synthesis of a variety of pharmaceutical agents5, suggesting potential applications in this area.
Please note that this analysis is based on the limited information available and may not be fully accurate or complete. Further research is needed to provide a more comprehensive understanding of 5-Ethyl-3,3-dimethyloxolan-2-one.
properties
IUPAC Name |
5-ethyl-3,3-dimethyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-6-5-8(2,3)7(9)10-6/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJKSWYZVSYBRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C(=O)O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495524 | |
Record name | 5-Ethyl-3,3-dimethyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10495524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3,3-dimethyloxolan-2-one | |
CAS RN |
54491-23-5 | |
Record name | 5-Ethyl-3,3-dimethyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10495524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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